JAK-IN-35 role in JAK-STAT pathway
JAK-IN-35 role in JAK-STAT pathway
An In-Depth Technical Guide on the Role of Interleukin-35 in the JAK-STAT Pathway
Executive Summary
This technical guide provides a comprehensive overview of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway and the emerging role of Interleukin-35 (IL-35) in its modulation. While a specific small molecule inhibitor termed "JAK-IN-35" was not identified in a comprehensive literature search, the findings suggest a strong connection between IL-35 and the JAK-STAT pathway, particularly in the context of immune regulation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of JAK-STAT signaling and the therapeutic potential of targeting this pathway, with a focus on the immunomodulatory cytokine IL-35.
The JAK-STAT Signaling Pathway: A Core Communication Axis
The JAK-STAT pathway is a critical signaling cascade that transduces extracellular signals from a multitude of cytokines and growth factors into a transcriptional response within the cell nucleus.[1][2] This pathway plays a pivotal role in regulating a wide array of cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[1][3] The core components of this pathway are Janus kinases (JAKs), Signal Transducer and Activator of Transcription (STAT) proteins, and cytokine receptors.[1]
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific transmembrane receptor, leading to the activation of receptor-associated JAKs.[3] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[3] Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.[2][4] The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and TYK2.[2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[1][5]
Quantitative Data on JAK Inhibition
While no quantitative data for a specific "JAK-IN-35" inhibitor is available, the following table presents illustrative data for well-characterized JAK inhibitors to provide a framework for the types of quantitative assessments performed.
| Inhibitor | Target(s) | IC50 (nM) | Disease Indication(s) |
| Tofacitinib | Pan-JAK | JAK1: 1, JAK2: 20, JAK3: 1 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ruxolitinib | JAK1/JAK2 | JAK1: 3.3, JAK2: 2.8 | Myelofibrosis, Polycythemia Vera |
| Baricitinib | JAK1/JAK2 | JAK1: 5.9, JAK2: 5.7 | Rheumatoid Arthritis |
| Upadacitinib | JAK1 | JAK1: 43 | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis |
| Filgotinib | JAK1 | JAK1: 10 | Rheumatoid Arthritis, Ulcerative Colitis |
Note: IC50 values are approximate and can vary based on the specific assay conditions. The data presented here is for illustrative purposes.
The Role of IL-35 in Modulating the JAK-STAT Pathway
Recent research has highlighted the involvement of the JAK-STAT pathway in the signaling mechanism of IL-35, an immunosuppressive cytokine. Studies have shown that IL-35 can activate the JAK1/TYK2/STAT1/STAT4 pathway in cytotoxic T lymphocytes (CTLs).[6] This interaction appears to be crucial in the IL-35-mediated inhibition of T-cell exhaustion, a state of T-cell dysfunction that can arise during chronic infections and cancer.[6] Specifically, IL-35's engagement with the JAK-STAT pathway has been shown to inhibit the function of hepatitis B virus (HBV)-specific CTLs.[6] Conversely, blocking the JAK-STAT pathway can lead to a recovery of CTL function, as evidenced by a decrease in the expression of exhaustion-associated molecules and an increase in the production of effector cytokines like interferon-γ and tumor necrosis factor-α.[6]
Experimental Protocols
Analysis of STAT Phosphorylation via Western Blot
Objective: To determine the effect of a compound (e.g., IL-35) on the phosphorylation of STAT proteins in target cells.
Methodology:
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Cell Culture and Treatment: Culture target cells (e.g., primary T cells or a relevant cell line) to an appropriate density. Starve the cells of serum for a defined period before treatment to reduce basal signaling. Treat the cells with the compound of interest at various concentrations and for different durations. Include appropriate positive (e.g., a known cytokine activator) and negative (vehicle) controls.
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Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for electrophoresis.
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SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT1). Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated STAT to the total levels of the respective STAT protein and/or a housekeeping protein (e.g., β-actin or GAPDH) to account for loading differences.
Flow Cytometric Analysis of T-Cell Exhaustion Markers
Objective: To assess the impact of a substance on the expression of T-cell exhaustion markers following JAK-STAT pathway modulation.
Methodology:
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Cell Culture and Staining: Isolate primary T cells or use a T-cell line and culture them under conditions that induce exhaustion. Treat the cells with the substance of interest in the presence or absence of a JAK inhibitor.
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Surface Marker Staining: Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% fetal bovine serum). Stain the cells with fluorescently labeled antibodies against surface exhaustion markers such as PD-1, CTLA-4, and LAG-3.
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Intracellular Cytokine Staining (Optional): To measure cytokine production, restimulate the cells in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours. After surface staining, fix and permeabilize the cells using a dedicated kit. Stain for intracellular cytokines like IFN-γ and TNF-α.
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Data Acquisition: Acquire the stained samples on a flow cytometer.
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Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells expressing the exhaustion markers and producing specific cytokines in the different treatment groups.
Visualizations
Caption: The canonical JAK-STAT signaling pathway.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. JAK/STAT signaling is involved in IL-35-induced inhibition of hepatitis B virus antigen-specific cytotoxic T cell exhaustion in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
